N2,N7-dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide, commonly known as FIN56, is a small molecule recognized for its role as a ferroptosis inducer in scientific research. [, ] Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. [, ] FIN56 stands out due to its distinct mechanism of action compared to other known ferroptosis inducers. [, ] Its discovery has significantly advanced the understanding of ferroptosis and its potential therapeutic implications, particularly in the context of cancer. [, ]
Key methods employed in the synthesis include:
FIN56 exhibits a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structural formula can be represented as:
This structure includes various rings and sulfonamide groups that are critical for its interaction with target proteins involved in ferroptosis .
FIN56 engages in several chemical reactions that facilitate its role as a ferroptosis inducer. The primary reactions involve:
These reactions highlight FIN56's ability to alter cellular redox states and promote lipid peroxidation, a hallmark of ferroptosis .
The mechanism through which FIN56 induces ferroptosis involves multiple pathways:
These properties are critical for laboratory applications and influence how researchers utilize FIN56 in experimental settings .
FIN56 has several scientific applications, particularly in cancer research:
The versatility of FIN56 makes it valuable for researchers exploring new avenues for cancer treatment and understanding cellular metabolism .
Ferroptosis is an iron-dependent form of regulated cell death (RCD) characterized by the lethal accumulation of lipid peroxides due to compromised cellular antioxidant defenses. First defined by Dixon et al. in 2012 [4] [9], it is morphologically distinct from apoptosis, necrosis, and autophagy. Key hallmarks include:
This cell death pathway emerged from studies of erastin and RAS-selective lethal compound 3 (RSL3), which revealed its unique mechanistic basis [4] [9]. Ferroptosis is evolutionarily conserved across plants, fungi, and mammals, indicating its fundamental role in cellular homeostasis [2] [9].
Table 1: Core Characteristics of Ferroptosis vs. Other Cell Death Mechanisms
Feature | Ferroptosis | Apoptosis | Autophagy |
---|---|---|---|
Morphology | Shrunken mitochondria | Cell shrinkage, blebbing | Autophagosome formation |
Key regulators | GPX4, System Xc⁻, Iron | Caspases, Bcl-2 family | ATG proteins, LC3-II |
ROS dependence | Lipid peroxidation essential | Not required | Context-dependent |
Iron role | Essential driver | Indirect involvement | Minimal involvement |
FIN56 (chemical name: N2,N7-Dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide; CAS: 1083162-61-1) is a type 3 ferroptosis inducer identified through a global screen of caspase-independent lethal compounds [6] [7]. Its significance lies in its dual mechanism:
Unlike erastin (system Xc⁻ inhibitor) or RSL3 (direct GPX4 inhibitor), FIN56 uniquely synergizes with autophagy to execute ferroptosis. Studies in bladder cancer cells demonstrate that autophagy inhibitors (e.g., bafilomycin A1) attenuate FIN56-induced cell death, linking GPX4 degradation to autophagic machinery [1]. This positions FIN56 as a critical tool for investigating:
Table 2: Comparative Mechanisms of Major Ferroptosis Inducers
Inducer | Primary Target | Mechanism | Research Utility |
---|---|---|---|
Erastin | System Xc⁻ | Cystine uptake inhibition → GSH depletion | Studying cysteine metabolism |
RSL3 | GPX4 | Direct covalent inhibition | Probing GPX4 enzymatic function |
FIN56 | GPX4 & Squalene synthase | GPX4 degradation + CoQ10 depletion | Investigating autophagy-ferroptosis links |
Despite its utility, unresolved questions about FIN56 include:
Table 3: Key Research Gaps in FIN56 Mechanistic Studies
Research Gap | Current Evidence | Experimental Approaches Needed |
---|---|---|
Autophagy specificity | Bafilomycin A1 blocks FIN56 effects in bladder cancer | Tissue-wide screens for autophagy adaptors |
SQS- CoQ10 axis dynamics | FIN56 depletes CoQ10 but not other isoprenoids | Isotopic tracing of mevalonate pathway |
FSP1 compensation | FSP1 antagonizes FIN56 in GPX4-low cells | FSP1 knockout + FIN56 co-treatment assays |
Spatial lipid peroxidation | Unknown subcellular sites of FIN56-induced damage | Organelle-specific ROS sensors |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7